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Compound of Interest

Compound Name: Trimethylsulfoxonium Bromide

Cat. No.: B049335 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Trimethylsulfoxonium bromide is a versatile and highly valuable reagent in organic

synthesis, primarily utilized for the generation of dimethylsulfoxonium methylide, a key

nucleophilic methylene-transfer agent. This ylide is instrumental in the Corey-Chaykovsky

reaction, a powerful method for the formation of epoxides from aldehydes and ketones, and

cyclopropanes from α,β-unsaturated carbonyl compounds. These structural motifs are

prevalent in a wide array of pharmaceuticals, making Trimethylsulfoxonium bromide a

crucial tool in the synthesis of key pharmaceutical intermediates.

This document provides detailed application notes and experimental protocols for the synthesis

of pharmaceutical intermediates using Trimethylsulfoxonium bromide, focusing on

epoxidation and cyclopropanation reactions.

Key Applications in Pharmaceutical Synthesis
The primary application of Trimethylsulfoxonium bromide in pharmaceutical synthesis is the

Corey-Chaykovsky reaction. This reaction offers a reliable method for the construction of three-

membered rings, which are important pharmacophores and versatile synthetic intermediates.
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Epoxidation of Ketones: The reaction of dimethylsulfoxonium methylide (generated from

Trimethylsulfoxonium bromide) with ketones yields epoxides. This is a key step in the

synthesis of several antifungal agents.

Cyclopropanation of α,β-Unsaturated Carbonyls: When reacted with α,β-unsaturated ketones

or esters, dimethylsulfoxonium methylide undergoes a conjugate addition followed by ring

closure to afford cyclopropyl derivatives. Cyclopropane rings are found in various drug

molecules and can impart unique conformational constraints and metabolic stability.

Application 1: Epoxidation in the Synthesis of a
Fluconazole Precursor
Objective: To synthesize the key epoxide intermediate, 1-[2-(2,4-difluorophenyl)-2,3-

epoxypropyl]-1H-1,2,4-triazole, a precursor to the antifungal drug Fluconazole, via the Corey-

Chaykovsky reaction.

Reaction Scheme:

α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazoleCorey-Chaykovsky Reaction

Trimethylsulfoxonium bromide
(or iodide) / Base

Click to download full resolution via product page

Caption: Epoxidation of a ketone to form a Fluconazole precursor.

Quantitative Data
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Parameter Value Reference

Substrate
α-(1H-1,2,4-triazol-1-yl)-2,4-

difluoroacetophenone
[1][2]

Reagent Trimethylsulfoxonium iodide [1]

Base
Sodium Hydroxide (aqueous

solution)
[1]

Solvent
Organic Solvent (e.g.,

Dichloromethane)
[2]

Yield 60-70% [1]

Experimental Protocol
Materials:

α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone

Trimethylsulfoxonium iodide

Sodium hydroxide (NaOH)

Dichloromethane (CH₂Cl₂)

Water (H₂O)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve α-(1H-

1,2,4-triazol-1-yl)-2,4-difluoroacetophenone and Trimethylsulfoxonium iodide in an organic

solvent such as dichloromethane.

Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide. The

reaction is typically carried out at room temperature.

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography

(TLC) until the starting material is consumed.

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

Separate the organic layer.

Extraction: Wash the organic layer with water and then with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary

evaporator to obtain the crude product.

Purification: The crude 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole can be

further purified by recrystallization or column chromatography if necessary.

Application 2: Cyclopropanation of α,β-Unsaturated
Ketones
Objective: To provide a general protocol for the synthesis of cyclopropyl ketones from α,β-

unsaturated ketones using Trimethylsulfoxonium bromide, a reaction applicable to the

synthesis of various pharmaceutical intermediates.

Reaction Scheme:

α,β-Unsaturated Ketone Cyclopropyl Ketone

Corey-Chaykovsky
Cyclopropanation

Trimethylsulfoxonium bromide
/ Base
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Click to download full resolution via product page

Caption: Cyclopropanation of an α,β-unsaturated ketone.

Quantitative Data for a Model Reaction
Parameter Value Reference

Substrate
Chalcone (1,3-diphenyl-2-

propen-1-one)
General procedure

Reagent Trimethylsulfoxonium bromide General procedure

Base Sodium Hydride (NaH) General procedure

Solvent Dimethyl sulfoxide (DMSO) General procedure

Temperature Room temperature to 50°C General procedure

Yield Generally high (>80%) General procedure

Experimental Protocol
Materials:

α,β-Unsaturated ketone (e.g., chalcone)

Trimethylsulfoxonium bromide

Sodium hydride (NaH, 60% dispersion in mineral oil)

Anhydrous dimethyl sulfoxide (DMSO)

Anhydrous diethyl ether (Et₂O) or ethyl acetate (EtOAc)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Water (H₂O)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Three-neck round-bottom flask

Magnetic stirrer

Dropping funnel

Nitrogen inlet

Separatory funnel

Rotary evaporator

Procedure:

Ylide Formation: In a dry, three-neck round-bottom flask under a nitrogen atmosphere, place

sodium hydride (washed with hexane to remove mineral oil). Add anhydrous DMSO and stir

the suspension at room temperature until the evolution of hydrogen gas ceases

(approximately 45-60 minutes), indicating the formation of the methylsulfinyl carbanion.

Reagent Addition: Add Trimethylsulfoxonium bromide to the solution of the methylsulfinyl

carbanion in DMSO. Stir for a few minutes to form the dimethylsulfoxonium methylide.

Substrate Addition: Dissolve the α,β-unsaturated ketone in anhydrous DMSO and add it

dropwise to the ylide solution.

Reaction: Stir the reaction mixture at room temperature or gently heat to around 50°C.

Monitor the reaction progress by TLC.

Quenching: After the reaction is complete, cool the mixture to room temperature and

cautiously pour it into ice-water.

Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x).

Washing: Combine the organic extracts and wash them with water and then with a saturated

aqueous ammonium chloride solution.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and remove the solvent under reduced pressure.
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Purification: Purify the resulting cyclopropyl ketone by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows
Corey-Chaykovsky Reaction Mechanism
The Corey-Chaykovsky reaction proceeds through a nucleophilic addition of the sulfur ylide to

the carbonyl carbon (for epoxidation) or the β-carbon of an enone (for cyclopropanation),

followed by an intramolecular nucleophilic substitution.

Epoxidation Cyclopropanation

Ketone
(R₂C=O)

Betaine Intermediate

Nucleophilic
Attack

Dimethylsulfoxonium
Methylide

((CH₃)₂S(O)=CH₂)

Epoxide

Intramolecular
SN2

DMSO

Elimination

α,β-Unsaturated
Ketone

Enolate Intermediate

1,4-Conjugate
Addition

Dimethylsulfoxonium
Methylide

Cyclopropyl Ketone

Intramolecular
SN2

DMSO

Elimination

Click to download full resolution via product page

Caption: Mechanism of the Corey-Chaykovsky reaction.

Experimental Workflow for Pharmaceutical Intermediate
Synthesis
The following diagram illustrates a general workflow for the synthesis and purification of a

pharmaceutical intermediate using Trimethylsulfoxonium bromide.
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Caption: General experimental workflow.

Conclusion
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Trimethylsulfoxonium bromide is a key reagent for the synthesis of epoxide and

cyclopropane-containing pharmaceutical intermediates via the Corey-Chaykovsky reaction. The

protocols provided herein for the synthesis of a Fluconazole precursor and a general method

for cyclopropanation highlight the utility and practical application of this reagent in drug

development and medicinal chemistry. Careful control of reaction conditions is crucial for

achieving high yields and purity of the desired products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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